Flutrimazole

描述

Historical Context of Imidazole (B134444) Antifungal Development

The development of antifungal agents has been a crucial area of medical research driven by the increasing incidence of fungal infections. Before the advent of azoles, treatment options for systemic fungal infections were limited, with polyene antifungals like amphotericin B representing a major advance despite their associated toxicities. nih.gov The search for new and less toxic antifungals led to the discovery of the azole class. nih.gov

The azoles are a significant class of antifungal drugs, distinguishable by a five-membered azole ring containing at least one nitrogen atom. mdpi.comtaylorandfrancis.com This class is broadly divided into imidazoles and triazoles, based on the number of nitrogen atoms in the azole ring (two in imidazoles, three in triazoles). mdpi.com The first azole compound with reported antifungal activity was the benzimidazole (B57391) fragment, noted in 1944. mdpi.com However, it was not until the late 1960s and 1970s that the first imidazole antifungals, such as clotrimazole (B1669251) and miconazole, were introduced for topical use, serving as alternatives to existing treatments like griseofulvin (B1672149) and nystatin (B1677061) for cutaneous and mucocutaneous infections. mdpi.com Ketoconazole, introduced in the early 1980s, marked the first orally available azole for systemic fungal infections. nih.gov Subsequent research led to the development of triazoles like fluconazole (B54011) and itraconazole, which generally offered a broader spectrum of activity and improved safety profiles compared to some earlier imidazoles. nih.govmdpi.com The development of new antifungal compounds, including imidazoles, continues to be relevant due to the increasing challenge of antifungal resistance. mdpi.comnih.gov

Flutrimazole within the Imidazole Class: A Research Perspective

This compound is a relatively newer imidazole derivative that has been investigated for its role in topical antifungal therapy. researchgate.net Like other members of the imidazole class, this compound's antifungal activity is primarily attributed to the inhibition of fungal lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol (B1671047). researchgate.netpatsnap.comchemicalbook.comncats.iochemicalbook.comsci-hub.ruwikipedia.orgnih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth and leading to cell death. mdpi.compatsnap.comchemicalbook.com

Research has characterized this compound as a broad-spectrum antifungal agent effective against dermatophytes, yeasts, and molds, including species saprophytic and pathogenic to animals and humans. researchgate.netchemicalbook.comnih.govresearchgate.netinnovareacademics.in In vitro studies have demonstrated potent activity, with minimum inhibitory concentrations (MICs) for most tested strains ranging from 0.025 to 5.0 micrograms/ml. chemicalbook.comnih.gov

Comparative in vitro and in vivo studies have been conducted to assess this compound's efficacy relative to other established imidazole antifungals. Research indicates that the antifungal activity of this compound is often comparable to that of clotrimazole and notably higher than that of bifonazole (B1667052), with MIC differences of at least one order of magnitude observed in some studies. researchgate.netchemicalbook.comncats.iowikipedia.orgnih.gov For instance, against Scopulariopsis brevicaulis, this compound exhibited fungistatic and fungicidal activity, appearing slightly more active than clotrimazole. researchgate.netnih.gov

The inhibitory effect of this compound on ergosterol biosynthesis has been quantified in cell-free homogenates of Candida albicans, showing a strong inhibition with an IC50 value of 0.071 µmol/l. researchgate.netchemicalbook.comchemicalbook.comnih.govresearchgate.net

Beyond its primary antifungal mechanism, research has also explored other potential properties of this compound. Studies have indicated that this compound may possess topical anti-inflammatory properties. medchemexpress.comnih.gov This dual activity could be advantageous in treating topical fungal infections that are accompanied by inflammation. researchgate.netmedchemexpress.com Research in animal models has shown that this compound can inhibit ear edema induced by various agents, suggesting an anti-inflammatory effect. nih.gov

Scope and Significance of this compound Research

The scope of research on this compound encompasses its in vitro antifungal spectrum, its mechanism of action, comparative studies with other antifungals, and investigations into additional properties like anti-inflammatory effects. The significance of this research lies in the ongoing need for effective and well-tolerated antifungal treatments, particularly for superficial mycoses.

Studies have evaluated the efficacy of this compound in various experimental models and clinical trials. In animal models, topical application of this compound demonstrated high effectiveness in treating rat vaginal candidiasis and guinea-pig trichophytosis. researchgate.netnih.govresearchgate.net

Clinical research has compared this compound to other topical antifungals in treating dermatomycoses. A multicentre, double-blind, randomized trial comparing this compound 1% cream with bifonazole 1% cream in patients with fungal skin infections showed a higher cure rate for this compound after 4 weeks in the intention-to-treat analysis (73% vs 65%, p=0.05). sci-hub.rukarger.comnih.gov Another clinical trial comparing this compound 1% cream with clotrimazole 1% cream for dermatomycoses found comparable efficacy between the two treatments, with similar mycological cure rates after 4 weeks (80% for this compound vs 79% for clotrimazole). karger.comnih.gov Research has also explored different formulations of this compound, such as microsphere-loaded topical gels, to potentially improve drug retention and controlled release, which could impact efficacy and reduce percutaneous absorption. researchgate.netinnovareacademics.in

The research conducted on this compound contributes to the broader understanding of azole antifungals and their application in treating fungal infections. The detailed findings regarding its potency, spectrum of activity, and comparative efficacy provide valuable data for its use as a topical antifungal agent.

Detailed Research Findings and Data Tables:

Research has provided specific data on the in vitro activity of this compound and its effects on ergosterol biosynthesis.

| Fungal Species (Example) | This compound MIC Range (µg/ml) | Reference Antifungal | Reference Antifungal MIC Range (µg/ml) |

| Various (Dermatophytes, Yeasts, Molds) | 0.025 - 5.0 chemicalbook.comnih.gov | - | - |

| Scopulariopsis brevicaulis (8 strains) | 0.15 - 0.6 researchgate.netnih.gov | Clotrimazole | 0.3 - 2.5 researchgate.netnih.gov |

Note: MIC values can vary depending on the specific strain tested and the methodology used.

Studies on the mechanism of action have provided quantitative data on this compound's inhibition of ergosterol biosynthesis.

| Target | Effect | IC50 Value | Reference |

| Fungal lanosterol 14α-demethylase | Inhibition of ergosterol biosynthesis | 0.071 µmol/l researchgate.netchemicalbook.comchemicalbook.comnih.govresearchgate.net | Candida albicans (cell-free homogenate) researchgate.netchemicalbook.comnih.govresearchgate.net |

Comparative clinical trials have yielded data on cure rates when comparing this compound to other agents.

| Study Comparison | This compound Cure Rate (4 weeks) | Comparator Cure Rate (4 weeks) | Statistical Significance (p-value) | Reference |

| This compound 1% cream vs. Bifonazole 1% cream (Dermatomycoses) | 73% (clinical and mycological cure, ITT) sci-hub.rukarger.comnih.gov | 65% (clinical and mycological cure, ITT) sci-hub.rukarger.comnih.gov | 0.05 sci-hub.rukarger.comnih.gov | sci-hub.rukarger.comnih.gov |

| This compound 1% cream vs. Clotrimazole 1% cream (Dermatomycoses) | 80% (mycological cure, ITT) karger.comnih.gov | 79% (mycological cure, ITT) karger.comnih.gov | 0.83 nih.gov | karger.comnih.gov |

Note: ITT stands for Intention-to-Treat analysis.

Research into novel formulations, such as microsphere-loaded gels, has investigated drug release profiles.

| Formulation Type | Drug Release (%) | Timeframe | Reference |

| Optimized microsphere-loaded gel | 97.24% researchgate.netinnovareacademics.in | 12 hours | researchgate.netinnovareacademics.in |

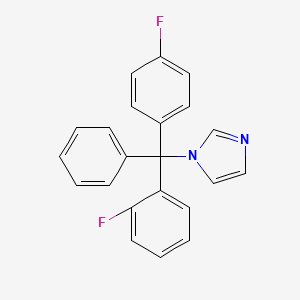

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N2/c23-19-12-10-18(11-13-19)22(26-15-14-25-16-26,17-6-2-1-3-7-17)20-8-4-5-9-21(20)24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMWCHQXCUNUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869622 | |

| Record name | Flutrimazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119006-77-8 | |

| Record name | Flutrimazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119006-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutrimazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119006778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutrimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13425 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flutrimazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTRIMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776S0UP252 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Antifungal Action

Ergosterol (B1671047) Biosynthesis Pathway Inhibition

Flutrimazole, like other azole antifungals, targets a specific enzyme in the ergosterol biosynthesis pathway. ncats.iowikipedia.orgpatsnap.comchemicalbook.comnih.govchemicalbook.com

Lanosterol (B1674476) 14α-Demethylase (CYP51) as a Primary Target Enzyme

The primary target enzyme for this compound is lanosterol 14α-demethylase (CYP51). ncats.iowikipedia.orgpatsnap.comchemicalbook.comnih.govchemicalbook.com This cytochrome P450 enzyme plays a critical role in the conversion of lanosterol to ergosterol. patsnap.comuzh.ch By inhibiting CYP51, this compound prevents the removal of the 14α-methyl group from lanosterol, leading to the accumulation of methylated sterol precursors and a deficiency of ergosterol in the fungal cell membrane. patsnap.compatsnap.com

Inhibition Kinetics and IC50 Values in Fungal Homogenates (e.g., Candida albicans)

Studies have investigated the inhibitory potency of this compound against fungal enzymes. In a cell-free homogenate of Candida albicans, this compound has been shown to strongly inhibit ergosterol biosynthesis with an IC50 value of 0.071 µmol/l. chemicalbook.comnih.govchemicalbook.comresearchgate.net The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by half. This low IC50 value indicates potent inhibition of the ergosterol biosynthesis pathway in Candida albicans by this compound.

Comparative Studies of CYP51 Inhibition with Other Azoles

Comparative studies have evaluated the antifungal activity of this compound against other azole antifungals. In vitro studies have demonstrated that the activity of this compound is comparable to that of clotrimazole (B1669251) and markedly higher than that of bifonazole (B1667052) against a range of fungi. ncats.iowikipedia.orgnih.govresearchgate.netresearchgate.net While some studies indicate that the minimal inhibitory concentration (MIC) values of this compound were higher than those of clotrimazole against dermatophytes, its activity was within a similar range to clotrimazole against opportunistic moulds, such as Fusarium species. researchgate.net

A study comparing the inhibition of Candida albicans CYP51 by different azoles found that the IC50 values for antimycotic drugs ranged from 0.039 to 0.30 µM for C. albicans CYP51. nih.gov Miconazole was reported as the most potent among the tested antimycotic drugs against human CYP51, with an IC50 of 0.057 µM. uzh.chnih.gov While direct comparative IC50 values for this compound against CYP51 from various fungal species alongside other azoles in a single study are not extensively detailed in the provided snippets, the reported IC50 of 0.071 µmol/l (equivalent to 0.071 µM) for this compound against C. albicans ergosterol biosynthesis in a cell-free homogenate chemicalbook.comnih.govchemicalbook.comresearchgate.net suggests a potent inhibitory effect comparable to or exceeding some other azoles against this specific target and organism.

Downstream Effects on Fungal Cell Membrane Integrity and Permeability

The inhibition of CYP51 by this compound leads to a depletion of ergosterol and an accumulation of aberrant methylated sterols in the fungal cell membrane. patsnap.compatsnap.com This alteration in sterol composition disrupts the structural integrity and fluidity of the cell membrane. patsnap.compatsnap.com The compromised membrane becomes more permeable, leading to leakage of essential intracellular components and ultimately fungal cell death. patsnap.com This mechanism of action is shared among azole antifungals and is crucial for their fungistatic or fungicidal effects depending on the concentration and fungal species. nih.gov

Broader Antifungal Spectrum Analysis

This compound exhibits a broad spectrum of antifungal activity in vitro. nih.govpatsnap.comchemicalbook.comnih.gov It is active against dermatophytes, filamentous fungi, and yeasts that are saprophytic and pathogenic to animals and humans. chemicalbook.comnih.gov The minimal inhibitory concentration (MIC) values for most susceptible strains range from 0.025 to 5.0 micrograms/ml. chemicalbook.comnih.gov

Activity against Dermatophytes

This compound displays potent activity against dermatophytes, which are a common cause of superficial fungal infections like athlete's foot, jock itch, and ringworm. patsnap.comchemicalbook.comnih.gov In vitro studies have shown this compound's effectiveness against these fungi. patsnap.comnih.govresearchgate.net Animal models of guinea-pig trichophytosis (a dermatophyte infection) have demonstrated high efficacy with topical application of this compound. nih.govresearchgate.net Comparative studies have indicated that this compound's activity against dermatophytes is comparable to that of clotrimazole and superior to bifonazole. ncats.iowikipedia.orgnih.govresearchgate.netresearchgate.net While one study noted that MIC values of this compound were higher than clotrimazole against dermatophytes, it still showed significant activity. researchgate.net

Table 1: Comparative In Vitro Activity of this compound Against Scopulariopsis brevicaulis

| Antifungal Agent | MIC Range (µg/ml) |

| This compound | 0.15-0.6 nih.govresearchgate.net |

| Clotrimazole | 0.3-2.5 nih.govresearchgate.net |

This table illustrates that this compound generally demonstrated lower MIC values (indicating higher potency) compared to clotrimazole against the tested strains of Scopulariopsis brevicaulis. nih.govresearchgate.net

Table 2: IC50 Value of this compound Against Candida albicans Ergosterol Biosynthesis

| Fungal Species | Target | IC50 (µmol/l) |

| Candida albicans | Ergosterol biosynthesis (cell-free homogenate) | 0.071 chemicalbook.comnih.govchemicalbook.comresearchgate.net |

This table summarizes the potent inhibitory effect of this compound on ergosterol biosynthesis in Candida albicans at a low micromolar concentration. chemicalbook.comnih.govchemicalbook.comresearchgate.net

Activity against Filamentous Fungi

This compound displays potent in vitro activity against filamentous fungi, including dermatophytes nih.govnih.govchemicalbook.comresearchgate.net. Dermatophytes such as Achorion, Microsporum canis, and Epidermophyton floccosum, which are responsible for conditions like athlete's foot, tinea corporis, and tinea cruris, are susceptible to this compound chemicalbook.com. Studies have shown its effectiveness in animal models of guinea-pig trichophytosis nih.gov.

Data on the minimum inhibitory concentrations (MICs) of this compound against various filamentous fungi highlight its activity. For instance, against eight strains of Scopulariopsis brevicaulis, this compound exhibited MICs ranging from 0.15 to 0.6 μg/ml nih.gov. In comparison, clotrimazole showed MICs between 0.3 and 2.5 μg/ml against the same strains, suggesting this compound may be slightly more active against this species nih.gov.

Activity against Yeasts (e.g., Candida spp., Cryptococcus neoformans)

This compound demonstrates potent broad-spectrum in vitro activity against yeasts, including Candida species and Cryptococcus neoformans nih.govnih.govchemicalbook.comresearchgate.netnih.govinvivochem.cndrugbank.compharmaoffer.comrxreasoner.commdpi.com. It is effective against epidermal Candida infections and pityriasis versicolor caused by candidal yeast chemicalbook.com.

Studies have investigated the activity of this compound against numerous Candida strains and other medically important yeasts researchgate.net. The minimum inhibitory concentration (MIC) values for most tested strains range from 0.025 to 5.0 μg/ml nih.govchemicalbook.comresearchgate.net. Comparative studies indicate that the activity of this compound against yeasts is generally comparable to that of clotrimazole nih.govresearchgate.net.

Research using Candida albicans as a representative fungus has confirmed the antifungal activity of this compound tpcj.org. The inhibition zone in cup plate assays serves as an indicator of its effectiveness tpcj.org.

While fluconazole (B54011) is a well-known antifungal used for Candida and Cryptococcus neoformans infections, and is often fungistatic against Cryptococcus neoformans, the activity of this compound against Cryptococcus neoformans has also been noted nih.govresearchgate.netnih.govscielo.br.

Activity against Molds

This compound is also active against molds . Its broad spectrum of activity includes molds that can be saprophytic or pathogenic to animals and humans chemicalbook.com. While some studies suggest that the MIC values of this compound might be higher than those of clotrimazole against dermatophytes, its activity against opportunistic molds, with the exception of Fusarium species, is comparable to that of clotrimazole researchgate.net. Against Fusarium species, this compound shows in vitro antifungal activity within a range similar to that of clotrimazole researchgate.net.

Fungistatic versus Fungicidal Activities

The activity of antifungal agents can be either fungistatic (inhibiting fungal growth) or fungicidal (killing fungi) nih.govresearcher.life. Azole antifungals, including imidazoles like this compound, are generally considered fungistatic, although they can exhibit fungicidal activity depending on the concentration and the fungal species amazonaws.comnih.govmdpi.com.

Studies comparing this compound and clotrimazole against Scopulariopsis brevicaulis have shown that both agents exhibit fungistatic and fungicidal activity nih.gov. In this comparison, this compound appeared to be slightly more active nih.gov. The fungistatic nature of azoles at lower concentrations is linked to the inhibition of ergosterol synthesis, which primarily halts growth amazonaws.com. Higher concentrations or prolonged exposure can lead to more pronounced membrane damage and cell death.

Data Table: Representative MIC Values

| Fungal Species | This compound MIC Range (μg/ml) | Clotrimazole MIC Range (μg/ml) | Source |

| Scopulariopsis brevicaulis (8 strains) | 0.15 - 0.6 | 0.3 - 2.5 | nih.gov |

| Dermatophytes, Filamentous Fungi, Yeasts (most strains) | 0.025 - 5.0 | Comparable to this compound | nih.govchemicalbook.comresearchgate.net |

Detailed Research Findings

Research has consistently shown this compound's potent in vitro activity across a wide range of fungal pathogens nih.govchemicalbook.comresearchgate.net. Its mechanism of action, the inhibition of lanosterol 14α-demethylase, is well-established and is shared with other azole antifungals nih.govchemicalbook.comwikipedia.orgpatsnap.comtpcj.orgresearchgate.net. The resulting disruption of ergosterol synthesis is the key to its antifungal effect chemicalbook.compatsnap.comamazonaws.comnih.gov.

Comparative studies have been instrumental in positioning this compound relative to other antifungals. Its activity has been found to be comparable to clotrimazole and notably higher than bifonazole against many strains nih.govchemicalbook.comwikipedia.orgresearchgate.net. This suggests a favorable potency profile within the imidazole (B134444) class.

The demonstration of both fungistatic and fungicidal activities, depending on the specific fungus and concentration, highlights the multifaceted nature of this compound's effect on fungal growth and viability nih.govnih.gov.

Structure Activity Relationships Sar and Derivative Studies

Imidazole (B134444) Moiety Contributions to Antifungal Activity

The imidazole ring is a fundamental structural requirement for the antifungal activity of flutrimazole and other azole antifungals slideshare.net. This five-membered heterocyclic ring contains two nitrogen atoms and is considered a key pharmacophore ebsco.commdpi.comijnrd.orgwikipedia.orgnih.govjchemrev.comjopir.in. The mechanism of action involves the coordination of one of the imidazole nitrogen atoms, specifically the amidine nitrogen (N-3), to the heme iron atom within the active site of the fungal CYP51 enzyme slideshare.netresearchgate.netwikipedia.org. This binding event inhibits the enzyme's activity, thereby blocking the demethylation of lanosterol (B1674476) and disrupting ergosterol (B1671047) biosynthesis ncats.iowikidoc.orgebsco.comchemeurope.commdpi.comslideshare.netresearchgate.net. The resulting depletion of ergosterol and accumulation of methylated sterol precursors lead to increased fungal cell membrane permeability and ultimately cell death ebsco.com. The imidazole nucleus's ability to readily bind with various enzymes and proteins is attributed to its electron-rich characteristics nih.gov.

Rational Design of this compound Analogs and Derivatives

The understanding of SAR principles guides the rational design of novel this compound analogs and other imidazole derivatives with improved antifungal properties, broader spectrum of activity, or reduced toxicity researchgate.netnih.govresearchgate.net. Rational drug design approaches involve the deliberate modification of the chemical structure based on known interactions with the biological target and desired pharmacological profile researchgate.net. Molecular hybridization, which combines the pharmacophoric features of different active compounds, is one strategy employed in the design of new imidazole derivatives with enhanced activity mdpi.com.

Synthesis Methodologies for Novel Imidazole Derivatives

The synthesis of novel imidazole derivatives for antifungal evaluation employs various methodologies. Multistep synthesis is a common approach to construct complex imidazole structures researchgate.net. The Debus-Radziszewski reaction, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine, is a classical method for synthesizing imidazoles nih.gov. Condensation reactions are also widely used in the preparation of imidazole derivatives biomedpharmajournal.org. More modern synthetic techniques, such as microwave-assisted synthesis and metal-catalyzed reactions, offer advantages like reduced reaction times, milder conditions, and improved yields, and are increasingly utilized in the synthesis of diverse imidazole compounds jopir.inbiomedpharmajournal.orgresearchgate.net. Novel methods for synthesizing specific imidazole frameworks, such as N-cyano-1H-imidazole-4-carboxamide derivatives, have also been developed nih.gov.

Evaluation of Antifungal Efficacy of Derivatives (In Vitro and In Vivo)

Synthesized this compound analogs and other imidazole derivatives are subjected to rigorous evaluation to determine their antifungal efficacy. In vitro studies are commonly performed to assess the potency against a panel of fungal pathogens, including yeasts like Candida species, dermatophytes, and filamentous fungi ncats.iomdpi.comnih.govresearchgate.netresearchgate.netnih.govclinmedkaz.orgresearchgate.netresearchgate.netresearchgate.net. The Minimum Inhibitory Concentration (MIC) is a standard measure used in these studies, representing the lowest concentration of a compound that inhibits visible fungal growth mdpi.comresearchgate.netnih.gov. Comparative studies with established antifungal agents like clotrimazole (B1669251), bifonazole (B1667052), and fluconazole (B54011) are often conducted to benchmark the activity of new derivatives ncats.ionih.govresearchgate.netresearchgate.netsci-hub.ru.

Table 1: Example In Vitro Antifungal Activity of Imidazole Derivatives

| Compound | Fungal Strain 1 (MIC µg/mL) | Fungal Strain 2 (MIC µg/mL) | Fungal Strain 3 (MIC µg/mL) | Reference Drug (MIC µg/mL) |

| Compound A | 12.5 nih.gov | 25.0 | 6.25 | Fluconazole (25.0) mdpi.com |

| Compound B | 6.25 researchgate.net | 12.5 researchgate.net | 12.5 | Clotrimazole (12.5) nih.gov |

| Compound C | >62.5 mdpi.com | 31.25 mdpi.com | 15.6 | Bifonazole (>62.5) researchgate.net |

In addition to in vitro testing, in vivo studies using animal models are crucial to evaluate the efficacy of topical antifungal agents in a more physiologically relevant setting nih.govresearchgate.net. Models such as rat vaginal candidiasis and guinea-pig trichophytosis are used to assess the ability of this compound and its derivatives to treat established fungal infections nih.govresearchgate.net. These studies provide valuable information on the compound's effectiveness in a living organism.

Computational Approaches in SAR Studies (e.g., QSAR, Molecular Docking)

Computational methods play an increasingly important role in SAR studies and the rational design of antifungal agents. Quantitative Structure-Activity Relationship (QSAR) models aim to establish mathematical relationships between the chemical structure of a series of compounds and their biological activity scielo.brnih.gov. These models can help predict the activity of new, unsynthesized compounds and identify structural features that are favorable or unfavorable for antifungal activity nih.gov.

Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of small molecules, such as this compound derivatives, to a target protein, like fungal CYP51 nih.govresearchgate.netresearchgate.netnih.gov. Docking studies can provide insights into the key interactions between the compound and the enzyme's active site, helping to explain observed differences in activity among derivatives and guiding the design of compounds with improved binding characteristics nih.govresearchgate.netresearchgate.netnih.gov. These computational approaches complement experimental studies, accelerating the process of discovering and optimizing antifungal lead compounds.

Dual-Activity Compounds: Antifungal and Anti-inflammatory Properties

Interestingly, this compound has been shown to possess not only antifungal activity but also anti-inflammatory properties nih.govnih.govmedchemexpress.comglpbio.commolnova.comtargetmol.commedchemexpress.com. This dual activity can be particularly advantageous in the treatment of topical fungal infections that are often accompanied by inflammation nih.govmedchemexpress.comtargetmol.com. Studies have evaluated the anti-inflammatory effects of this compound in animal models of edema induced by various agents nih.gov.

The anti-inflammatory mechanism of this compound may involve the inhibition of enzymes in inflammatory pathways, such as 5-lipoxygenase, which is involved in the production of inflammatory mediators like leukotrienes nih.gov. The imidazole nucleus itself is recognized as a pharmacophore with potential for developing compounds exhibiting both anti-inflammatory and antifungal activities ijnrd.orgnih.govjchemrev.comjopir.inresearchgate.netnih.gov. Research on other imidazole derivatives has also explored this dual-activity concept, synthesizing compounds with the aim of achieving both effects researchgate.netnih.gov. This area of research highlights the versatility of the imidazole scaffold in drug discovery.

Table 2: Anti-inflammatory Activity of Selected Imidazole Derivatives

| Compound | Anti-inflammatory Activity (% Inhibition of Edema) | Standard Drug (Indomethacin) (% Inhibition) |

| Compound 3h nih.gov | 58.02 nih.gov | 70.78 nih.gov |

| Compound 3l nih.gov | 55.80 nih.gov | 70.78 nih.gov |

Note: This table presents illustrative data from a study on di- and tri-substituted imidazoles and is not specific to this compound derivatives, but demonstrates the evaluation of anti-inflammatory activity in this class of compounds. researchgate.netnih.gov

Antifungal Resistance Mechanisms and Flutrimazole

Fungal Adaptive Mechanisms to Azole Exposure

Fungi exhibit a variety of adaptive mechanisms to survive exposure to azole antifungals. These mechanisms can lead to the selection and spread of resistant fungal pathogens. researchgate.net Adaptive strategies include the alteration or overexpression of the drug target, reduction of intracellular drug accumulation, and activation of cellular stress response pathways. sci-hub.senih.gov These mechanisms often contribute collectively to the drug resistance observed in clinical isolates. sci-hub.se

Heteroresistance Phenomena in Fungal Pathogens

Heteroresistance is a phenomenon where a small proportion of cells within a predominantly susceptible fungal population can grow at antifungal concentrations above the minimum inhibitory concentration (MIC). nih.govpreprints.org This intrinsic adaptive mechanism allows a subset of the population to survive during azole stress. sci-hub.se Heteroresistance has been observed in various fungal pathogens, including Cryptococcus neoformans, Nakaseomyces glabrata (formerly Candida glabrata), and Candida parapsilosis, upon exposure to azoles. asm.org In C. neoformans, azole heteroresistance has been linked to the acquisition of disomy on chromosome 1, which carries genes for the azole target ERG11 and the efflux transporter AFR1. sci-hub.seasm.org This chromosomal change can lead to higher expression of these genes, contributing to increased drug resistance. asm.org Heteroresistance can complicate treatment and potentially lead to treatment failure and infection recurrence. nih.govpreprints.org

Molecular Basis of Azole Resistance (e.g., CYP51 Mutations, Efflux Pumps)

The molecular mechanisms underlying azole resistance in fungi are diverse and often involve alterations in the drug target or mechanisms that reduce intracellular drug concentration. nih.govsci-hub.senih.gov

One of the most common mechanisms is the alteration or overexpression of the CYP51 gene, which encodes the lanosterol (B1674476) 14α-demethylase enzyme, the primary target of azoles. nih.govsci-hub.senih.gov Mutations in CYP51A (in molds like Aspergillus fumigatus) or ERG11 (in yeasts like Candida species) can lead to amino acid substitutions near the enzyme's active site, reducing the affinity of the drug for its target. nih.govsci-hub.senih.govmdpi.com Additionally, tandem repeats in the promoter region of cyp51A can cause significant overexpression of the enzyme, leading to resistance. sci-hub.se

Another significant mechanism is the increased activity of drug efflux transporters. researchgate.netsci-hub.senih.gov These membrane-associated pumps actively transport antifungal drugs out of the fungal cell, reducing their intracellular concentration below therapeutic levels. sci-hub.senih.gov Two major superfamilies of efflux pumps involved in azole resistance are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS). nih.gov In Candida species, the ABC transporters Cdr1 and Cdr2, and the MFS transporter Mdr1, have been implicated in clinical azole resistance. nih.govnih.gov In A. fumigatus, the ABC transporter AtrF is associated with azole resistance. mdpi.com

Other mechanisms contributing to azole resistance include alterations in other genes involved in the ergosterol (B1671047) biosynthesis pathway, such as ERG3, and the activation of cellular stress response pathways, like those involving the molecular chaperone Hsp90. nih.govnih.gov

Flutrimazole Efficacy against Resistant Strains

Strategies to Overcome this compound Resistance

Strategies to overcome antifungal resistance, including resistance to azoles like this compound, often focus on understanding the underlying resistance mechanisms and developing approaches to circumvent them. dovepress.comnih.gov While specific strategies tailored solely for this compound resistance are not explicitly detailed, general approaches to combat azole resistance are relevant.

One strategy involves the use of drug combinations. jmb.or.kr Combining azoles with other antifungal agents or with non-antifungal compounds can lead to synergistic effects, potentially overcoming resistance mechanisms such as increased efflux or altered targets. jmb.or.kr For example, combinations of fluconazole (B54011) with calcineurin inhibitors, Hsp90 inhibitors, or calcium homeostasis modulators have shown synergistic effects against some resistant strains by mechanisms like increasing cell membrane permeability, reducing efflux, or interfering with essential fungal processes. jmb.or.kr

Another approach involves the development of new antifungal agents with novel mechanisms of action that are not affected by existing resistance pathways. dovepress.commdpi.com Research into new targets and compounds is ongoing. dovepress.commdpi.com

Furthermore, understanding and addressing the role of adaptive mechanisms like heteroresistance is crucial. nih.govpreprints.org Methods for detecting and quantifying heteroresistance are being developed to better understand its clinical impact and inform treatment strategies. asm.orgasm.org

Pre Clinical Research and Evaluation of Flutrimazole

In Vitro Antifungal Susceptibility Testing

In vitro studies have assessed the susceptibility of various fungal species to flutrimazole, demonstrating potent broad-spectrum activity. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) values have been determined for this compound against a range of fungi, including dermatophytes, filamentous fungi, and yeasts. nih.gov this compound has shown activity against Candida albicans, with MIC values generally ranging between 0.3 and 10 µg/ml. researchgate.net Susceptibility has also been observed for Candida tropicalis and Candida guilliermondii, although results for Candida parapsilosis, Candida krusei, and Candida glabrata have been reported as irregular. researchgate.net Against Scopulariopsis brevicaulis, this compound exhibited fungistatic and fungicidal activity with MICs ranging from 0.15 to 0.6 µg/ml. nih.govresearchgate.net

Below is a table summarizing some reported MIC ranges for this compound:

| Fungal Species | MIC Range (µg/ml) | Source |

| Candida albicans | 0.3 - 10 | researchgate.net |

| Candida tropicalis | 0.6 - 10 | researchgate.net |

| Candida guilliermondii | Below 0.6 | researchgate.net |

| Scopulariopsis brevicaulis | 0.15 - 0.6 | nih.govresearchgate.net |

Time-Kill Assays for Growth Inhibition Kinetics

While specific detailed time-kill assay data for this compound was not extensively found in the provided search results, the fungicidal activity against Scopulariopsis brevicaulis observed in MIC determinations suggests concentration-dependent killing or inhibition over time. nih.govresearchgate.net Further dedicated time-kill studies would provide more detailed kinetics of fungal growth inhibition and killing by this compound.

In Vivo Efficacy Models

In vivo studies using animal models have been conducted to evaluate the efficacy of this compound against fungal infections. nih.gov

Animal Models of Fungal Infections (e.g., Rat Vaginal Candidiasis, Guinea-Pig Trichophytosis)

Topical application of this compound has demonstrated high effectiveness in animal models of fungal infections. nih.govresearchgate.net In models of rat vaginal candidiasis and guinea-pig trichophytosis, topical application of 1% and 2% this compound formulations (cream or solution) resulted in high rates of cured or markedly improved animals, exceeding 80%. nih.govresearchgate.net These models are commonly used to assess the in vivo efficacy of antifungal agents against Candida and dermatophyte infections, respectively. nih.govvin.com

Comparative Efficacy Studies with Other Antifungal Agents

Comparative studies have evaluated the efficacy of this compound against other commonly used antifungal agents, particularly other azole derivatives. nih.govresearchgate.netresearchgate.net In vitro, the activity of this compound has been reported as comparable to that of clotrimazole (B1669251) and markedly higher than that of bifonazole (B1667052) against many fungi. nih.govresearchgate.netnih.gov For instance, against Scopulariopsis brevicaulis, clotrimazole appeared less active than this compound. nih.govresearchgate.net

In clinical trials for superficial dermatomycoses, this compound 1% dermal cream applied once daily showed better efficacy than bifonazole 1% cream. nih.gov Another study comparing fluconazole (B54011) cream (0.5% and 1%) with this compound cream (1%) in superficial mycosis found both fluconazole concentrations to be equally effective and non-inferior to this compound 1% cream after 4 weeks of application. nih.gov

Formulation Science and Advanced Delivery Systems

Research has explored different formulations and advanced delivery systems for this compound to potentially enhance its therapeutic effectiveness, particularly for conditions like vaginal candidiasis. researchgate.netnih.gov An advanced delivery system (Site Release, SR) for this compound vaginal cream has been developed with the aim of improving vaginal retention of the drug. researchgate.netnih.gov Studies investigating the absorption and excretion of a 14C-labelled this compound vaginal cream formulated with this advanced delivery system in postmenopausal women indicated slow absorption, with a maximal extent of absorption around 8%. nih.gov This suggests that the formulation helps maintain therapeutic concentrations at the infection site with limited systemic absorption. nih.gov Additionally, the development of microsponges encapsulating this compound has been explored as an advanced drug delivery system to potentially enhance drug delivery efficacy. researchtrend.net

Microsponges and Microsphere-Based Delivery

Microsponges and microspheres have been investigated as promising delivery systems for this compound to overcome limitations associated with conventional topical formulations, such as poor skin retention and limited duration of action. Microsponges are porous polymeric microspheres designed for controlled and sustained drug delivery ajprd.comresearchgate.netijper.orgijpsr.com. This compound microsponges have been successfully prepared using methods like the quasi-emulsion solvent diffusion method, often utilizing polymers such as Eudragit RS 100 ajprd.comresearchgate.netijpsr.com. Characterization studies of these microsponges have included evaluating production yield, loading efficiency, particle size analysis, and morphology using techniques like Scanning Electron Microscopy (SEM) researchgate.netijpsr.cominformativejournals.com. SEM images have revealed the microporous nature of these microparticles ijpsr.com.

Microspheres loaded with this compound have also been formulated, for instance, as a topical emulgel, using methods such as the aqueous ionotropic gelation method researchgate.netinnovareacademics.in. The preparation of microspheres involves screening different polymers and drug-to-polymer ratios to optimize their properties researchgate.netinnovareacademics.in. Pre-formulation studies for microspheres have included assessing parameters like bulk density, tapped density, angle of repose, Carr's index, and Hausner's ratio researchgate.netinnovareacademics.in.

Enhanced Drug Retention and Sustained Release Profiles

Formulations incorporating this compound into microsponges and microspheres have demonstrated enhanced drug retention and sustained release profiles compared to conventional formulations ijpsr.comresearchgate.netinnovareacademics.in. Microsponge systems are specifically designed to allow a sustained rate of release of active ingredients, which can contribute to reducing the frequency of application and potentially improving therapeutic outcomes ijpsr.com.

In vitro diffusion studies have been conducted to evaluate the release profile of this compound from these delivery systems. For example, in vitro diffusion studies of microsponge-containing this compound gels have shown controlled drug release over a period, with observed total drug release percentages at different time intervals ajprd.com. Studies have indicated that factors such as the drug-to-polymer ratio, stirring rate, and volume of the dispersed phase can influence the particle size and the drug release behavior of the formed microsponges ijpsr.com. The kinetics of drug release from microsponges themselves have been observed to follow models such as the Higuchi matrix model ijpsr.com. Microsphere-loaded gels have also shown controlled drug release researchgate.netinnovareacademics.in. The advantages of microsphere-loaded gels include efficient absorption and longer drug retention time researchgate.netinnovareacademics.in.

Impact of Formulation on Antifungal Activity

The formulation of this compound into microsponges and microspheres has a significant impact on its antifungal activity. Studies have compared the antifungal activity of microsponge formulations with pure drug and conventional formulations using methods like the cup plate method against representative fungi such as Candida albicans ajprd.comresearchgate.netinformativejournals.comtpcj.org.

Research has shown that while the inhibition zone of microsponge formulation gels might be smaller compared to the pure drug in some in vitro tests, these formulations can still exhibit better antifungal activity in in vivo models, such as on fungal-induced rabbit skin, compared to no-drug controls ajprd.com. For instance, one study reported inhibition zones for microsponge formulation gels (MFG 1 and MFG 2) as 13.5 mm and 12.0 mm, respectively, compared to 18.2 mm for the pure drug ajprd.com. Despite the difference in inhibition zone size in vitro, the microsponge formulations demonstrated favorable characteristics, including a favorable drug release profile and effectiveness in in vivo studies ajprd.com.

Gels containing this compound entrapped in microsponges have shown that the antifungal activity of the drug is retained even after entrapment researchgate.netinformativejournals.com. Furthermore, the antifungal activity of gels containing microsponge-entrapped this compound has been reported to be higher compared to gels containing the free drug and marketed formulations in some evaluations researchgate.netinformativejournals.com. Antifungal assays have indicated that microsponge-loaded gels can maintain or even improve efficacy relative to free drug gels and commercial formulations tpcj.org.

Antifungal Activity: Inhibition Zone Comparison

| Formulation | Inhibition Zone (mm) |

| Pure Drug | 18.2 |

| Microsponge Gel MFG 1 | 13.5 |

| Microsponge Gel MFG 2 | 12.0 |

These findings highlight the potential of microsponge and microsphere-based delivery systems to enhance the therapeutic performance of this compound for topical antifungal treatment by modulating its release and improving its effectiveness at the target site.

Analytical and Spectroscopic Investigations

Chromatographic Methods for Flutrimazole Analysis

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are widely employed for the analysis of this compound. These techniques enable the separation and quantification of this compound from complex samples, ensuring purity and facilitating pharmacokinetic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method used for the quantitation of this compound. A validated LC-MS/MS method has been developed for the determination of this compound in human plasma. europeanreview.orgnih.goveuropeanreview.org This method involved extracting the analyte and internal standard with a mixture of ether and hexane. europeanreview.orgnih.goveuropeanreview.org Separation was achieved using a rapid isocratic elution on a C18 column with a mobile phase consisting of 0.1% formic acid in methanol (B129727) and water (80:20, v/v). europeanreview.orgnih.gov Detection was performed by mass spectrometry in the multi-reaction-monitoring (MRM) mode. europeanreview.orgnih.goveuropeanreview.org Specific precursor-to-production transitions were used for measurement: m/z 279.0 → 183.1 for this compound and m/z 441.0 → 295.1 for the internal standard. europeanreview.orgnih.goveuropeanreview.org

This LC-MS/MS assay demonstrated linearity over a concentration range of 0.996-99.6 ng•mL⁻¹ for this compound in human plasma. europeanreview.orgnih.goveuropeanreview.org The lower limit of quantification (LLQ) was determined to be 0.996 ng•mL⁻¹. europeanreview.orgnih.goveuropeanreview.org The extraction recovery for this compound was greater than 78.83%. europeanreview.orgnih.goveuropeanreview.org The inter- and intra-day precision of the method at three different concentrations was less than 9.26%, indicating the method's reliability and reproducibility. europeanreview.orgnih.goveuropeanreview.org This LC-MS/MS method was the first to be applied for the quantitation of this compound in human plasma. europeanreview.orgnih.goveuropeanreview.org Gas chromatography-mass spectrometry (GC-MS) has also been used to measure concentrations of unchanged this compound in plasma and urine. researchgate.net

Enantiomeric Separation Techniques

This compound, possessing a chiral center, exists as enantiomers. wikipedia.org The separation and analysis of enantiomers are crucial due to potential differences in their pharmacological activities, metabolism, and toxicity. Enantiomeric separation of this compound, along with other imidazole (B134444) antifungals, has been systematically investigated using chiral stationary phases (CSPs) in liquid chromatography. researchgate.netrsc.orgx-mol.com A derivative polysaccharide chiral stationary phase, specifically Chiralcel OD-RH, has been employed in reversed-phase mode for the enantiomeric separation of this compound. researchgate.netrsc.orgx-mol.com

Studies have evaluated the influence of various parameters on enantiomeric separation, including the type and content of the organic modifier, the pH of the buffer solution, the type and concentration of buffer salt, and column temperature. researchgate.netrsc.orgx-mol.com The maximum resolution value reported for this compound on a Chiralcel OD-RH column was 2.36. researchgate.netrsc.orgx-mol.com Molecular docking studies have complemented these chromatographic investigations to understand the chiral recognition mechanism, suggesting that enantiomeric separation on Chiralcel OD-RH is a result of a combination of interactions, including hydrogen bonds, π–π interactions, hydrophobic interactions, dipole–dipole interactions, and other specific interactions. researchgate.netrsc.orgx-mol.com

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the structure, functional groups, and properties of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to characterize this compound and to assess its compatibility with excipients in formulations. FTIR spectra of pure this compound exhibit characteristic peaks corresponding to its functional groups. For instance, a fundamental peak at 1643 cm⁻¹ has been observed, attributed to the ketonic C=O stretching vibration. ajprd.comresearchgate.net FTIR analysis is also used to confirm the purity of the drug and to determine if any chemical interactions occur between this compound and polymers or other components during formulation processes, such as the preparation of microsponges. ajprd.comresearchgate.netresearchgate.netinformativejournals.com Comparisons of the FTIR spectra of pure this compound and its mixtures with excipients can indicate compatibility if the characteristic peaks of this compound are retained in the mixture spectra. ajprd.comresearchgate.netinformativejournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structural elucidation of organic compounds like this compound. While specific detailed NMR spectral data (like chemical shifts and coupling constants) for this compound were not extensively detailed in the search results, NMR spectroscopy is a standard technique for confirming the chemical structure and purity of pharmaceutical compounds. Studies on related azole antifungals like isoconazole (B1215869) and bifonazole (B1667052) have shown that Density Functional Theory (DFT) calculations, particularly using the B3LYP functional, can accurately predict ¹H NMR chemical shifts, suggesting similar computational approaches could be applied to this compound for spectral interpretation and structural confirmation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used for the quantitative analysis of this compound, particularly in dissolution studies and for determining drug content in formulations. ajprd.comresearchgate.netresearchgate.netinformativejournals.comijpsr.com UV-Vis spectrophotometry can be used to analyze the concentration of this compound in solutions by measuring its absorbance at a specific wavelength of maximum absorption (λmax). ajprd.comresearchgate.netresearchgate.netinformativejournals.comijpsr.com For this compound, a λmax of 257 nm has been reported for analysis in neutralizing phthalate (B1215562) buffer (pH 5.4). ajprd.comresearchgate.net Another study mentions analyzing samples at 272 nm in phosphate (B84403) buffer pH 6.8. researchgate.net UV-Vis spectroscopy is also employed to establish standard calibration curves for the quantitative determination of this compound in various media. researchgate.netijpsr.com

Computational Chemistry and Theoretical Studies

Computational chemistry plays a significant role in understanding the behavior and interactions of this compound at a molecular level. These studies utilize various theoretical methods to provide insights into its electronic structure, reactivity, and interactions with biological targets, complementing experimental investigations. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a widely used computational method to investigate the electronic structure, geometric parameters, and reactivity of molecules like this compound. DFT can provide insights into properties such as optimized molecular geometry, bond lengths, bond angles, and various quantum chemical parameters, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, ionization potential, electron affinity, electronegativity, chemical potential, global hardness, and global softness. mdpi.comresearchgate.netplos.org These parameters are valuable in understanding the molecule's stability and potential reactivity.

Studies involving DFT calculations on triazole and imidazole derivatives, structurally related to this compound, have been conducted to explore their electronic properties and potential biological activities. wjpsronline.comnih.govnih.gov For instance, DFT has been applied to analyze the structural, vibrational, and electronic spectra of triazolinium picrate (B76445) derivatives, providing a theoretical basis for understanding their properties. wjpsronline.com DFT calculations have also been used to study the structure geometry and potential light absorption activity of new triazole-containing hybrids. nih.gov Furthermore, DFT results, combined with molecular docking, have been used to explain the activity of certain compounds. nih.gov The accuracy of DFT methods in predicting spectroscopic parameters like ¹H and ¹³C NMR spectra has also been evaluated. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into their dynamic properties, conformational changes, and interactions with their environment, including biological targets. csuc.catfrontiersin.orgresearchgate.netnih.govmedchemexpress.com MD simulations can help understand the binding mechanisms of small molecules, such as this compound and other azole antifungals, with target enzymes like cytochrome P450 sterol 14α-demethylase (CYP51). frontiersin.orgnih.gov

Predictive Modeling for Biological Activity

Computational methods are increasingly used for predicting the biological activity of compounds, including antifungal agents like this compound. biochempress.commdpi.comresearchgate.netbiorxiv.orgresearchgate.net These approaches leverage the relationship between a molecule's structure and its biological effect to identify potential drug candidates and prioritize compounds for experimental testing. biochempress.commdpi.comresearchgate.net

Predictive modeling for antifungal activity can involve various techniques, such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and machine learning algorithms. biochempress.commdpi.comresearchgate.netmdpi.comnih.gov Molecular topology and linear discriminant analysis have been used to develop models capable of classifying compounds as antifungal or inactive based on their structural descriptors. biochempress.comresearchgate.net These models can achieve high accuracy in classifying inactive compounds. biochempress.comresearchgate.net

Computational screening using topological descriptors is one approach for predicting antifungal activity. biochempress.comresearchgate.net Another method involves molecular docking studies to assess the binding affinity of compounds to fungal targets like CYP51. mdpi.comnih.gov Predictive ADME (Absorption, Distribution, Metabolism, Excretion) studies are also performed computationally to evaluate the drug-likeness properties of potential antifungal agents. mdpi.com

Machine learning methods, including deep learning frameworks, are being developed and utilized for predicting antifungal activity, particularly for antimicrobial peptides. mdpi.comresearchgate.netnih.gov These methods can analyze sequence information, evolutionary information, and physicochemical properties to build predictive models. mdpi.comnih.gov Transfer learning strategies can also be integrated to improve model performance. mdpi.comnih.gov

Computational approaches provide a valuable framework for screening potential drug molecules in silico, which can be more cost-effective and time-efficient compared to traditional experimental methods.

Future Directions and Research Gaps

Exploration of Novel Flutrimazole Derivatives with Enhanced Potency or Spectrum

Research into novel derivatives of existing antifungal scaffolds, including imidazoles like this compound, is a continuous effort in combating fungal infections mdpi.combenthamscience.com. The aim is to identify compounds with improved potency, broader spectrum of activity against various fungal strains, or reduced susceptibility to resistance mechanisms mdpi.combenthamscience.com. While the provided search results mention the synthesis and evaluation of novel imidazole (B134444) and triazole derivatives with potential antimicrobial and antifungal activities, specific published studies detailing the exploration of novel this compound derivatives were not prominently found within the search results. This suggests a potential research gap or an area where research is ongoing but not yet widely published. Future studies could focus on structural modifications of the this compound molecule to enhance its interaction with the target enzyme, improve its pharmacokinetic properties for better tissue penetration, or expand its activity against emerging or resistant fungal pathogens.

Understanding Complex Fungal Resistance Mechanisms at the Molecular Level

Antifungal resistance is a significant challenge in treating fungal infections nih.gov. Fungi can develop resistance through various mechanisms, including alterations in the drug target site (e.g., mutations in ERG11, the gene encoding lanosterol (B1674476) 14α-demethylase), overexpression of efflux pumps that expel the drug from the cell, and modifications in fungal metabolism or cell wall composition nih.govfrontiersin.orgnih.gov. Understanding the molecular mechanisms underlying resistance to azole antifungals, including this compound, is crucial for developing strategies to overcome it nih.govnih.gov. While general mechanisms of azole resistance, such as ERG11 mutations and efflux pump overexpression (e.g., CDR1, CDR2, MDR1), are well-documented for various Candida and Aspergillus species nih.govnih.govmdpi.com, research specifically detailing the molecular resistance mechanisms developed by fungi against this compound is less prevalent in the provided results. Future research should focus on identifying specific genetic mutations or regulatory changes that confer resistance to this compound in clinically relevant fungal pathogens. This could involve genomic and transcriptomic studies of resistant isolates. Understanding these mechanisms at a molecular level can inform the design of new drugs or combination therapies to circumvent resistance.

Development of Advanced Drug Delivery Systems for Targeted Efficacy

Improving the delivery of antifungal agents to the site of infection can enhance efficacy and potentially reduce side effects. For topical antifungals like this compound, advanced drug delivery systems aim to improve skin penetration, increase drug retention at the target site, and provide controlled release tpcj.orgresearchgate.netinformativejournals.cominnovareacademics.in. Studies have explored the use of microsponge-based delivery systems for this compound, demonstrating potential for improved drug penetration, sustained antifungal activity, and reduced skin irritation compared to conventional formulations tpcj.orgresearchgate.netinformativejournals.cominnovareacademics.in. Microsponge-loaded gels containing this compound have shown retention of antifungal properties and controlled drug release in in vitro studies researchgate.netinformativejournals.cominnovareacademics.in. Further research is needed to optimize these advanced delivery systems, including evaluating their performance in vivo and assessing their long-term stability and patient acceptability. Other advanced delivery strategies, such as nanoparticles, liposomes, or other colloidal systems, could also be explored for targeted delivery of this compound.

Integration of "Omics" Technologies in this compound Research

"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for understanding fungal biology, host-fungus interactions, and drug mechanisms of action and resistance drugbank.com. Integrating these technologies into this compound research can provide a comprehensive view of its effects on fungal cells and the host response. For example, transcriptomics can reveal changes in fungal gene expression upon exposure to this compound, shedding light on its mechanism beyond ergosterol (B1671047) synthesis inhibition or identifying novel pathways affected by the drug. Proteomics can identify altered protein levels, including efflux pumps or target enzyme variants associated with resistance. Metabolomics can help understand metabolic adaptations of fungi under drug pressure. While omics technologies are increasingly applied in general antifungal research acs.org, specific published studies detailing the application of these technologies in the context of this compound research were not readily found in the provided search results. Future research could leverage these technologies to gain deeper insights into this compound's fungicidal or fungistatic effects, identify biomarkers of resistance, and discover potential new drug targets.

常见问题

Q. What are the key physicochemical properties of Flutrimazole critical for experimental design?

this compound (C₂₂H₁₆F₂N₂; MW 346.4) is a white crystalline powder with a melting point of 161–166°C. It is nearly insoluble in water but highly soluble in methanol and tetrahydrofuran. These properties necessitate solvent-based formulations for in vitro assays. Analytical methods such as thin-layer chromatography (TLC) and infrared (IR) spectroscopy are recommended for identity verification .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is classified under GHS as harmful if swallowed (H302), skin/eye irritant (H315/H319), and a respiratory irritant (H335). Researchers must use personal protective equipment (PPE), ensure ventilation, and follow emergency measures: eye rinsing with water for 15 minutes, immediate skin decontamination, and avoiding inhalation of dust .

Q. Which analytical methods are validated for assessing this compound purity and stability?

High-performance liquid chromatography (HPLC) and TLC (using this compound CRS as a reference) are standard for purity analysis. Stability studies should be conducted under recommended storage conditions (room temperature, dry environment) to avoid decomposition. Solvent compatibility (e.g., acetone for sample preparation) must be verified .

Advanced Research Questions

Q. How can researchers design in vivo models to evaluate this compound’s antifungal efficacy?

Comparative pharmacokinetic studies, such as those using ¹⁴C-labeled this compound in Beagle dogs, provide insights into tissue distribution and metabolism. Dose-response experiments should include control groups (e.g., clotrimazole) and measure parameters like plasma half-life and metabolite profiles .

Q. How should discrepancies in this compound’s toxicological data be addressed?

Conflicting reports on carcinogenicity or organ toxicity (e.g., IARC classifications) require meta-analyses of existing data and new studies adhering to OECD guidelines. Researchers should prioritize in vitro genotoxicity assays (e.g., Ames test) and subchronic rodent studies to resolve contradictions .

Q. What methodological approaches optimize this compound’s formulation despite its low aqueous solubility?

Solubility enhancement strategies include co-solvency (e.g., methanol/water mixtures), cyclodextrin complexation, or nanoemulsion systems. Preformulation studies should assess thermodynamic solubility and dissolution rates under physiologically relevant conditions .

Q. What mechanisms underlie this compound’s broad-spectrum antifungal activity?

In vitro studies using fungal membrane models (e.g., Candida albicans) reveal that this compound inhibits ergosterol biosynthesis via cytochrome P450-dependent lanosterol 14α-demethylase. Researchers should combine MIC assays with sterol profiling via gas chromatography-mass spectrometry (GC-MS) to confirm target engagement .

Q. How can environmental risks of this compound be assessed given limited ecotoxicological data?

Conduct tiered risk assessments: (1) Measure biodegradability (OECD 301) and soil mobility (column leaching tests), (2) evaluate acute toxicity in Daphnia magna or algae, and (3) model predicted environmental concentrations (PEC) relative to toxicity thresholds .

Q. What advanced pharmacokinetic models are suitable for this compound?

Compartmental modeling using radiolabeled this compound in animal studies enables quantification of absorption/distribution parameters. Physiologically based pharmacokinetic (PBPK) models can extrapolate human dosing by integrating in vitro metabolic stability data (e.g., microsomal clearance) .

Q. How can researchers validate this compound’s selectivity over host cells in antifungal assays?

Cytotoxicity assays (e.g., MTT on human keratinocytes) should parallel antifungal tests. Selectivity indices (SI = IC₅₀ host cells / MIC fungi) >10 indicate therapeutic potential. Confocal microscopy can visualize fungal membrane disruption without host cell damage .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-reference toxicity classifications (e.g., IARC vs. ACGIH) and conduct sensitivity analyses to identify study design variables (e.g., dose, exposure duration) contributing to discrepancies .

- Experimental Reproducibility : Adhere to OECD/ICH guidelines for in vivo/in vitro studies and report raw data (e.g., chromatograms, spectra) to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。